N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
Overview
Description
N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with furyl and tetrahydrofuranylmethyl groups, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the furyl and tetrahydrofuranylmethyl groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The furyl and tetrahydrofuranylmethyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove oxygen atoms or introduce hydrogen atoms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets. The furyl and tetrahydrofuranylmethyl groups may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl methacrylate: Similar in structure due to the presence of the tetrahydrofuranylmethyl group.
2,2,4,4-Tetramethyl-3-pentanol: Shares some structural similarities but differs in functional groups.
1-[(tetrahydro-2-furyl)carbonyl]piperidine: Contains the tetrahydrofuryl group but has a different core structure.
Properties
IUPAC Name |
4-(furan-2-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-7-10(11-4-2-6-22-11)19-13(20-12)18-8-9-3-1-5-21-9/h2,4,6-7,9H,1,3,5,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLJWYDRMBJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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